molecular formula C7H9NaO6S B7791054 2-Formylbenzenesulfonic acid sodium salt hydrate,tech. 90

2-Formylbenzenesulfonic acid sodium salt hydrate,tech. 90

Cat. No.: B7791054
M. Wt: 244.20 g/mol
InChI Key: GTFDHQNYDVAIKD-UHFFFAOYSA-M
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Description

2-Formylbenzenesulfonic acid sodium salt hydrate,tech. 90 is a chemical compound with the molecular formula C7H5NaO4S. It is also known as 2-sulfobenzaldehyde sodium salt. This compound is characterized by its white to off-white solid form and is soluble in water. It is primarily used as an intermediate in the synthesis of various dyes and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylbenzenesulfonic acid sodium salt hydrate,tech. 90 can be synthesized through the sulfonation of ortho-chlorobenzaldehyde with sodium sulfite under catalytic conditions. This method involves the use of a surfactant as a catalyst, which simplifies the production process.

Industrial Production Methods: In industrial settings, the compound is produced by reacting ortho-chlorobenzaldehyde with sodium sulfite in the presence of a surfactant catalyst. This one-step process is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Formylbenzenesulfonic acid sodium salt hydrate,tech. 90 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: It can be reduced to form sulfonic aldehydes.

    Substitution: The formyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the formyl group under mild conditions.

Major Products Formed:

Scientific Research Applications

2-Formylbenzenesulfonic acid sodium salt hydrate,tech. 90 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-formylbenzenesulphonate dihydrate involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further chemical reactions, resulting in the formation of the desired products .

Comparison with Similar Compounds

Uniqueness: 2-Formylbenzenesulfonic acid sodium salt hydrate,tech. 90 is unique due to the presence of both the formyl and sulfonate groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

sodium;2-formylbenzenesulfonate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S.Na.2H2O/c8-5-6-3-1-2-4-7(6)12(9,10)11;;;/h1-5H,(H,9,10,11);;2*1H2/q;+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFDHQNYDVAIKD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-25-8
Record name Sodium 2-formylbenzenesulphonate dihydrate
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